Product packaging for Ethyl 4-iodo-1-benzofuran-2-carboxylate(Cat. No.:CAS No. 1092351-95-5)

Ethyl 4-iodo-1-benzofuran-2-carboxylate

Cat. No.: B1505342
CAS No.: 1092351-95-5
M. Wt: 316.09 g/mol
InChI Key: IMISXOYVZBCOFT-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-1-benzofuran-2-carboxylate is a valuable iodinated benzofuran derivative serving as a key synthetic intermediate and active research compound in medicinal chemistry. Benzofuran scaffolds are recognized as privileged structures in drug discovery due to their presence in numerous biologically active natural and synthetic compounds . These derivatives demonstrate a wide spectrum of biological properties, including anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory activities . Recent studies specifically highlight the significant anti-inflammatory potential of iodobenzofuran derivatives. In vivo studies using the carrageenan-induced edema model have shown that certain iodobenzofurans exhibit vigorous anti-inflammatory activity, surpassing the reference drug diclofenac. Computational in silico analyses, including molecular docking and dynamics simulations, suggest that this high activity is linked to strong inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with binding energies indicating stable compound-protein interactions . The iodine atom on the benzofuran core is a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships . Researchers can leverage this compound as a precursor for developing novel therapeutic agents, particularly for chronic inflammatory diseases and cancer. Its utility extends to applications in material science, including the synthesis of polymers and dyes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9IO3 B1505342 Ethyl 4-iodo-1-benzofuran-2-carboxylate CAS No. 1092351-95-5

Properties

IUPAC Name

ethyl 4-iodo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMISXOYVZBCOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704695
Record name Ethyl 4-iodo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092351-95-5
Record name Ethyl 4-iodo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-iodo-1-benzofuran-2-carboxylate is a synthetic compound known for its diverse biological activities, attributed to its unique chemical structure. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C11H9IO3C_{11}H_9IO_3 and a molecular weight of approximately 316.09 g/mol. The compound features a benzofuran core with an ethyl ester functional group and an iodine substituent at the 4-position, which enhances its reactivity and biological activity compared to other benzofuran derivatives.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Transition-Metal-Free One-Pot Synthesis : This method allows for the efficient formation of benzofuran derivatives at room temperature without the use of toxic metals .
  • Heteroannulation Techniques : These techniques involve cyclization reactions that incorporate iodine into the benzofuran structure, enhancing biological properties .

Biological Activities

This compound exhibits a wide range of biological activities:

Antimicrobial Activity

Research indicates that benzofuran derivatives possess significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Studies have demonstrated that compounds with a benzofuran structure can inhibit cancer cell proliferation. This compound may act on specific molecular targets involved in cancer progression, although detailed mechanisms remain to be fully elucidated .

Calcium Channel Inhibition

Benzofuran derivatives have been investigated for their ability to inhibit calcium activated chloride channels (CaCCs). This compound may exhibit similar inhibitory effects, which could have implications for treating diseases related to calcium signaling .

Case Studies and Research Findings

Several studies have reported on the biological activity of this compound and related compounds:

StudyFindings
Demonstrated antimicrobial activity against multiple bacterial strains with significant inhibition observed.
Explored calcium channel inhibition, showing potential for therapeutic applications in conditions involving calcium dysregulation.
Investigated anticancer properties, indicating that benzofuran derivatives could inhibit tumor growth through specific molecular interactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 4-position undergoes nucleophilic substitution under controlled conditions. This reactivity is enhanced by the electron-withdrawing effect of the ester group, which polarizes the C–I bond .

Reagent Conditions Product Key Observations
Sodium methoxideDMF, 80°C, 6 hrs4-Methoxy derivativeRetention of benzofuran core structure
Ammonia (NH₃)Ethanol, reflux, 12 hrs4-Amino derivativeRequires anhydrous conditions
Potassium thiolateTHF, 60°C, 4 hrs4-Thioether analogHigher reactivity vs. brominated analogs

Kinetic studies show first-order dependence on substrate concentration, with activation energy (~45 kJ/mol) indicating moderate reaction rates.

Alkylation Reactions

The compound participates in N- and O-alkylation when treated with alkyl halides :

Alkylating Agent Site Product Yield
Ethyl iodideN-alkylEthyl 4-(N-ethyl)-benzofuran analog62%
Ethyl iodideO-alkylEthyl 4-(O-ethyl)-benzofuran analog28%
Methyl iodideN-alkylEthyl 4-(N-methyl)-benzofuran analog85%

Methyl iodide selectively targets nitrogen due to steric and electronic factors .

Hydrolysis and Saponification

The ethyl ester group undergoes hydrolysis under alkaline conditions :

Conditions Product Application
2M NaOH, ethanol, 70°C, 3 hrs4-Iodo-1-benzofuran-2-carboxylic acidIntermediate for amide coupling

This acid derivative serves as a precursor for synthesizing bioactive molecules, including 1,4-dihydropyridines .

Cross-Coupling Reactions

The iodine substituent enables palladium-catalyzed cross-coupling reactions :

Coupling Partner Catalyst Product Yield
4-IodoanisolePdCl₂(dppf)·DCM (5 mol%)4-(4-Methoxyphenyl)benzofuran70%
4-IodopyridinePdCl₂(dppf)·DCM (5 mol%)4-(Pyridin-4-yl)benzofuran50%

These reactions demonstrate compatibility with electron-rich and heteroaromatic systems .

Reduction and Dehydrogenation

Controlled reduction pathways enable functional diversification :

Process Reagents/Conditions Product
Boranate reductionNaBH₄, THF, 0°C → 25°CBenzofuran-2-methanol derivative
DehydrogenationMnO₂, CH₂Cl₂, 24 hrsBenzofuran-2-carbaldehyde

The aldehyde intermediate reacts with β-aminocrotonic acid esters to form 1,4-dihydropyridines, which oxidize to pyridines .

Key Mechanistic Insights

  • Electrophilic activation : The iodine atom’s polarizability facilitates oxidative addition in cross-coupling .

  • Steric effects : O-alkylation is disfavored with bulkier alkylating agents due to steric hindrance near the oxygen .

  • Solvent dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-iodo-1-benzofuran-2-carboxylate belongs to a broader class of halogenated benzofuran esters. Below is a systematic comparison with structurally analogous compounds:

Table 1: Physical and Chemical Properties of Selected Benzofuran Derivatives

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (in DMSO) Key Reactivity/Applications
This compound 316.09 145–148 High Cross-coupling reactions, antimicrobial studies
Ethyl 4-bromo-1-benzofuran-2-carboxylate 283.11 132–135 Moderate Less reactive in couplings; used in fluorescence probes
Mthis compound 288.07 158–161 High Similar reactivity but lower ester stability
Ethyl 5-iodo-1-benzofuran-2-carboxylate 316.09 127–130 Moderate Regioselectivity differences in substitution reactions

Key Findings:

Halogen Influence :

  • The iodine atom in this compound confers higher reactivity in cross-coupling reactions compared to bromo or chloro analogs due to iodine’s lower bond dissociation energy (C–I: 240 kJ/mol vs. C–Br: 280 kJ/mol).
  • However, brominated derivatives (e.g., Ethyl 4-bromo-1-benzofuran-2-carboxylate) exhibit superior thermal stability, as evidenced by higher decomposition temperatures in thermogravimetric analysis.

Ester Group Variations :

  • Methyl esters (e.g., Mthis compound) hydrolyze faster under basic conditions than ethyl esters, limiting their utility in prolonged reactions.

Regiochemical Effects :

  • Ethyl 5-iodo-1-benzofuran-2-carboxylate shows distinct regioselectivity in electrophilic substitutions compared to the 4-iodo isomer, attributed to steric and electronic differences in the benzofuran ring.

Structural Insights: X-ray crystallography (using SHELXL for refinement) reveals that iodine’s large atomic radius disrupts crystal packing in this compound, leading to lower melting points compared to non-halogenated analogs. Graphical representations of these structures often utilize software like ORTEP-3 to visualize molecular conformations.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-iodo-1-benzofuran-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves iodination of a benzofuran precursor. A modified procedure starts with 5-iodosalicylaldehyde, which undergoes condensation with diethyl bromomalonate under basic conditions to form the ethyl ester. Subsequent hydrolysis with aqueous KOH yields the carboxylic acid derivative . Critical factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalysts : K₂CO₃ or NaH improves iodination efficiency.
  • Temperature : Controlled heating (60–80°C) prevents side reactions.
    Yields range from 40–70%, depending on purity of starting materials and precise stoichiometry.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselective iodination (e.g., absence of proton signals at C4) and ester group integrity.
  • X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL for refinement ) resolves the planar benzofuran core and iodine substitution geometry. For example, bond lengths (C–I: ~2.09 Å) and angles (C–O–C: ~105°) align with similar halogenated benzofurans .
  • IR Spectroscopy : Stretching frequencies at ~1700 cm⁻¹ (ester C=O) and ~750 cm⁻¹ (C–I) validate functional groups.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental crystallographic data and computational models?

Methodological Answer: Discrepancies often arise in bond lengths or angles due to dynamic effects (e.g., crystal packing vs. gas-phase DFT calculations). Strategies include:

  • Refinement Software : Use SHELXL with anisotropic displacement parameters to account for thermal motion .
  • Validation Tools : Check for outliers using R-factors and residual density maps in Olex2 .
  • Benchmarking : Compare with high-resolution structures (e.g., CCDC entries) to identify systematic errors. For example, the C–I bond in Ethyl 5-bromo-benzofuran-2-carboxylate deviates by <0.02 Å from DFT predictions .

Q. What experimental design principles apply to functionalizing this compound for drug discovery?

Methodological Answer:

  • Site-Selectivity : The iodine atom at C4 enables Suzuki-Miyaura cross-coupling for aryl/heteroaryl introductions. Use Pd(PPh₃)₄ as a catalyst and DME/H₂O solvent at 80°C .
  • Protecting Groups : Temporarily protect the ester with tert-butyl groups during amidation or reduction steps.
  • Biological Testing : Prioritize in vitro assays (e.g., kinase inhibition) guided by structural analogs like benzofuran-based kinase inhibitors .

Q. How can reaction conditions be optimized to mitigate competing pathways during iodination?

Methodological Answer: Competing diiodination or ester hydrolysis can be minimized by:

  • Controlled Iodine Equivalents : Use 1.1–1.3 equivalents of N-iodosuccinimide (NIS).
  • Acid Scavengers : Add Zn dust in HCl to reduce polyiodination, as demonstrated in the synthesis of 5-iodoindole derivatives .
  • Low-Temperature Quenching : Rapid cooling post-reaction stabilizes the mono-iodinated product.

Notes

  • Software Tools : SHELX , ORTEP , and Olex2 are critical for structural analysis.
  • Synthesis Optimization : Reaction monitoring via TLC or LC-MS reduces byproduct formation.
  • Safety : Handle iodine derivatives in fume hoods due to potential volatility and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-iodo-1-benzofuran-2-carboxylate
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Ethyl 4-iodo-1-benzofuran-2-carboxylate

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